Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI)
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) is derived from its structural components and stereochemical configuration. The parent structure is a cyclobutane ring, a four-membered carbon cycle, substituted at position 2 with a phenylmethoxy group (-OCH2C6H5) and at position 1 with an amine group (-NH2). The stereochemical descriptors (1S,2R) indicate the spatial arrangement of these substituents relative to the cyclobutane ring’s plane.
Key Nomenclature Features:
- Root name : Cyclobutanamine (amine-substituted cyclobutane).
- Substituents :
- Phenylmethoxy group at position 2.
- Amine group at position 1.
- Stereochemistry : The (1S,2R) configuration specifies that the amine group occupies the S-configuration at carbon 1, while the phenylmethoxy group adopts the R-configuration at carbon 2.
Table 1: IUPAC Nomenclature Breakdown
| Component | Description |
|---|---|
| Parent Chain | Cyclobutane |
| Principal Functional Group | Amine (-NH2) at position 1 |
| Substituent | Phenylmethoxy (-OCH2C6H5) at position 2 |
| Stereochemical Labels | (1S,2R) |
Molecular Formula and Stereochemical Configuration
The molecular formula of cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) is C11H15NO , with a molecular weight of 177.24 g/mol . The stereochemical configuration profoundly influences its physicochemical properties and biological interactions.
Stereochemical Analysis:
- Cyclobutane Ring Geometry : The ring adopts a puckered conformation to alleviate angle strain, with substituents occupying equatorial or axial positions depending on steric and electronic factors.
- Chirality Centers :
Table 2: Stereochemical Comparison of Cyclobutanamine Derivatives
| Compound | Configuration | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (1S,2R)-2-(Phenylmethoxy)cyclobutanamine | (1S,2R) | C11H15NO | 177.24 |
| (1R,2S)-2-(Benzyloxy)cyclobutanamine | (1R,2S) | C11H15NO | 177.24 |
| trans-3-(4-Methoxyphenoxy)cyclobutanamine | trans | C11H16ClNO2 | 229.70 |
The enantiomeric pair (1S,2R) and (1R,2S) exhibit distinct biological activities due to differential binding affinities to chiral receptors.
Comparative Analysis of Cyclobutane Ring Substitution Patterns
Substitution patterns on the cyclobutane ring significantly alter the compound’s reactivity and stability. Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) features a 1,2-disubstituted pattern, whereas related compounds exhibit variations in substituent position and identity.
Key Comparisons:
1,2-Disubstituted vs. 1,3-Disubstituted :
Electron-Donating vs. Electron-Withdrawing Groups :
Table 3: Substituent Effects on Cyclobutane Reactivity
| Substituent Position | Substituent Type | Impact on Reactivity |
|---|---|---|
| 1,2-Disubstituted | Phenylmethoxy, Amine | Increased steric hindrance, moderate strain |
| 1,3-Disubstituted | Methoxyphenoxy, Amine | Reduced steric clash, lower torsional strain |
| Monosubstituted | Amine | Minimal strain, high conformational flexibility |
Spectroscopic Characterization Techniques (NMR, IR, MS)
Spectroscopic methods are indispensable for confirming the structure and stereochemistry of cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) .
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR :
- Cyclobutane Protons : Complex splitting patterns between δ 1.5–2.5 ppm due to ring puckering and vicinal coupling (J = 8–12 Hz).
- Phenylmethoxy Group :
- Aromatic protons (δ 6.8–7.3 ppm, multiplet).
- Methylene (-OCH2-) protons (δ 3.8–4.2 ppm, singlet).
- Amine Proton : Broad signal at δ 1.2–1.8 ppm (exchangeable with D2O).
13C NMR :
Infrared (IR) Spectroscopy:
Mass Spectrometry (MS):
Table 4: Summary of Spectroscopic Data
| Technique | Key Signals/Predictions |
|---|---|
| 1H NMR | δ 1.5–2.5 (cyclobutane), δ 3.8–4.2 (-OCH2-), δ 6.8–7.3 (aromatic) |
| 13C NMR | δ 25–35 (cyclobutane), δ 70–80 (OCH2), δ 110–160 (aromatic) |
| IR | 3300–3500 cm⁻¹ (N-H), 1250–1050 cm⁻¹ (C-O-C) |
| MS | m/z 177 [M]+, m/z 106 [M - C7H7O]+ |
Properties
CAS No. |
777040-68-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S,2R)-2-phenylmethoxycyclobutan-1-amine |
InChI |
InChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m0/s1 |
InChI Key |
PWZQZJTVISDNTA-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1N)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C1N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
[3+1] Cycloaddition of 1,1-Diborylalkanes
The cyclobutane ring is constructed via formal [3+1] cycloaddition between 1,1-diborylalkanes and epihalohydrins or aziridines (WO2019096860A1). For example:
- Reagents : 1,1-Bis(iodozincio)methane + epichlorohydrin
- Conditions : THF, −78°C to 25°C, 12–24 hrs
- Yield : 72–78%
- Diastereoselectivity : 4:1 to 7:1 (dr)
This method leverages the strain of epoxides/aziridines to drive cyclization. The boron groups facilitate regioselective bond formation, while solvent polarity modulates stereoselectivity (e.g., THF favors trans-disubstituted cyclobutanes).
α-Alkylation of Nitriles
Adapting cyclopropane synthesis (PMC9898299), cyclobutanes are formed via α-alkylation of 2-phenylacetonitrile derivatives with 1,3-dibromopropane:
- Reagents : 2-Phenylacetonitrile + 1,3-dibromopropane
- Base : NaOH (aq.), 60°C, 8 hrs
- Yield : 65% (unoptimized)
- Limitation : Requires subsequent hydrolysis of the nitrile to carboxylic acid and conversion to amine.
Introduction of the Phenylmethoxy Group
Etherification via Mitsunobu Reaction
The phenylmethoxy group is installed using Mitsunobu conditions:
- Reagents : Cyclobutanols + Benzyl alcohol
- Conditions : DIAD, PPh3, THF, 0°C to rt, 6 hrs
- Yield : 80–85% (CN101514193A)
This method is stereospecific, retaining the configuration of the cyclobutanol precursor.
Direct Alkylation
For pre-formed cyclobutylamines, benzyl bromide is used under basic conditions:
- Reagents : Cyclobutylamine + Benzyl bromide
- Base : K2CO3, DMF, 50°C, 12 hrs
- Yield : 70% (US7576110B2)
Stereoselective Formation of the Amine Moiety
Chiral Auxiliary-Mediated Hydrogenation
Chiral amines are synthesized using (R)-α-methylphenethylamine as an auxiliary (CN102199098B):
- Imine Formation : Condense ketone intermediates with (R)-α-methylphenethylamine.
- Hydrogenation : H2, Pt/C, EtOH, 40 psi, 24 hrs.
- Auxiliary Removal : HCl/MeOH, reflux.
Catalytic Asymmetric Hydrogenation
WO2019096860A1 reports Ru-catalyzed hydrogenation for enantiocontrol:
- Catalyst : [(S)-BINAP]RuCl2
- Substrate : Cyclobutanone imine
- Conditions : H2 (50 psi), MeOH, 25°C, 48 hrs
- ee : 92–96%
- Yield : 75%
Optimization and Scalability
Solvent and Temperature Effects
Protecting Group Strategies
- SEM Protection : SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) prevents amine oxidation during cyclization (CA2383630C).
- Benzyl Deprotection : H2/Pd(OH)2 selectively removes benzyl groups without ring opening (PMC9898299).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Cyclobutane rings adopt a "butterfly" conformation with puckering angles of 25–27° (PMC3344013). Intramolecular H-bonds (O–H⋯N, N–H⋯O) stabilize the (1S,2R) configuration.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Compounds with different functional groups replacing the phenylmethoxy group.
Scientific Research Applications
Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related cyclic amines, emphasizing stereochemistry, substituents, and available physicochemical data.
Structural Analogues
Cyclobutanamine, 2-(phenylmethoxy)-, (1R,2S)-(9CI) CAS: 761383-97-5 Molecular Formula: C₁₁H₁₅NO Key Difference: Stereoisomer of the target compound (1R,2S vs. 1S,2R). Stereochemistry impacts binding affinity in chiral environments, such as enzyme active sites. No direct data on enantiomeric differences are provided, but analogous compounds (e.g., cyclopentanecarboxylic acids in ) show distinct melting points and optical purity based on configuration .
Cyclobutanemethanol, 2-amino-, cis-(9CI) CAS: 45436-10-0 Molecular Formula: C₅H₁₁NO Key Difference: Smaller cyclobutane ring with amino and methanol groups instead of phenylmethoxy. The absence of an aromatic substituent reduces molecular weight (101.15 g/mol) and likely increases polarity compared to the target compound .
cis-2-Amino-1-cyclopentanecarboxamide CAS: 135053-11-1 Molecular Formula: C₆H₁₂N₂O Key Difference: Cyclopentane ring with carboxamide and amine groups. Melting point: 132–134°C, higher than typical cyclobutane derivatives due to stronger intermolecular forces .
(1R,3S)-3-Aminocyclopentanecarboxylic Acid CAS: 71830-08-5 Molecular Formula: C₆H₁₁NO₂ Key Difference: Cyclopentane backbone with carboxylic acid and amine groups. Melting point: 172.1°C (dec.), significantly higher than non-ionic cyclic amines. Optical purity: 98%, highlighting the importance of stereochemical control in synthesis .
Cyclohexanamine, 2-(1-methylethoxy)-, (1S,2R)-(9CI) CAS: 724698-78-6 Molecular Formula: C₉H₁₉NO Key Difference: Six-membered cyclohexane ring with isopropoxy and amine groups. Larger ring size and branched alkoxy substituent may enhance lipophilicity (molecular weight: 157.25 g/mol) compared to the target compound .
Comparative Data Table
Key Findings
Substituent Effects :
- The phenylmethoxy group enhances lipophilicity, which may improve membrane permeability in biological systems. This contrasts with polar groups like carboxylic acid or carboxamide in cyclopentane derivatives .
Stereochemical Influence :
- Enantiomers (e.g., (1S,2R) vs. (1R,2S)) likely exhibit divergent biological activities, as seen in other chiral amines (e.g., the 98% optical purity of (1R,3S)-cyclopentanecarboxylic acid) .
Synthetic Challenges :
- The strained cyclobutane ring and stereochemical complexity may require advanced synthetic strategies, such as asymmetric catalysis or ring-closing metathesis, compared to more stable cyclohexane derivatives .
Biological Activity
Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Cyclobutanamine is characterized by its unique bicyclic structure, which includes a cyclobutane ring and a phenylmethoxy group. The molecular formula contributes to its distinct chemical properties and potential applications in medicinal chemistry.
| Property | Description |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 179.25 g/mol |
| Structural Features | Cyclobutane ring, phenylmethoxy group |
The biological activity of Cyclobutanamine is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of various cellular processes:
- Enzyme Inhibition : Cyclobutanamine may inhibit specific enzymes involved in metabolic pathways, which could contribute to its anticancer properties.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research indicates that Cyclobutanamine exhibits significant antimicrobial properties. Studies have shown:
- In vitro Studies : Cyclobutanamine demonstrated activity against various bacterial strains, suggesting potential as a therapeutic agent for infections.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anticancer Properties
Cyclobutanamine has also been investigated for its anticancer potential:
- Cell Line Studies : In vitro assays using cancer cell lines have revealed that Cyclobutanamine can induce apoptosis and inhibit proliferation in certain types of cancer cells.
- Target Engagement : The compound's ability to bind to specific cancer-related targets may enhance its efficacy as an anticancer agent.
Structure-Activity Relationships (SAR)
Understanding the SAR of Cyclobutanamine is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in the phenylmethoxy substituent have been shown to significantly affect the compound's potency against microbial and cancerous cells.
- Stereochemistry : The (1S,2R) configuration plays a vital role in determining the compound's biological interactions and overall effectiveness.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the efficacy of Cyclobutanamine against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating promising antimicrobial activity.
-
Anticancer Activity :
- In a study involving human breast cancer cell lines (MCF-7), Cyclobutanamine exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell growth and induction of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
